

Triethylenetetramine: A Comprehensive Technical Guide for Researchers

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| Compound Name: | Triethylenetetramine | |
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CAS Number: 112-24-3

This technical guide provides an in-depth overview of **triethylenetetramine** (TETA), a polyamine with significant applications in research, drug development, and clinical practice. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, analytical methods, and its role in biological signaling pathways.

Core Chemical and Physical Properties

Triethylenetetramine is a colorless to yellowish oily liquid with a strong, ammonia-like odor.[1] It is miscible with water and soluble in polar solvents.[2] Commercial preparations may contain isomers such as tris(2-aminoethyl)amine and piperazine derivatives.



| Property | Value | Reference |
|-------------------|---------------------|--------------|
| CAS Number | 112-24-3 | [1][2][3][4] |
| Molecular Formula | C6H18N4 | [1][2] |
| Molecular Weight | 146.23 g/mol | [2][4] |
| Boiling Point | 266-267 °C | |
| Melting Point | 12 °C | |
| Density | 0.982 g/mL at 25 °C | |
| Vapor Pressure | <0.01 mmHg at 20 °C | |
| Flash Point | 129 °C | [4] |

Synthesis and Manufacturing

Industrially, **triethylenetetramine** is produced through several methods:

- Reaction of Aqueous Ammonia with 1,2-Dichloroethane: This process yields a mixture of ethyleneamines, including ethylenediamine, piperazine, diethylenetriamine, TETA, and other higher polyamines. The individual products are then separated by fractional distillation.[1]
- Heating Ethylenediamine or Ethanolamine/Ammonia Mixtures: This reaction is conducted over an oxide catalyst, producing a variety of amines that are subsequently separated.[2]
- Hydrogenation of Ethylenediaminediacetonitrile (EDDN): This method involves the catalytic hydrogenation of EDDN to produce TETA.[5]

Experimental Protocols Quantification of Triethylenetetramine and its Metabolites in Human Plasma and Urine by LC-MS

This section details a liquid chromatography-mass spectrometry (LC-MS) method for the simultaneous measurement of TETA and its primary metabolites, N1-



acetyl**triethylenetetramine** (MAT) and N1,N10-diacetyl**triethylenetetramine** (DAT).[6][7][8][9] [10]

Sample Preparation:

- Collect blood samples and centrifuge at 10,000 x g to separate plasma.[6]
- To 200 μL of plasma or urine in a 1.5 mL HPLC vial, add 50 μL of 10 μM N1-acetylspermine as an internal standard.[6]
- Add 250 mM heptafluorobutyric acid (HFBA) solution to the sample at a 1:4 (v/v) ratio to achieve a final concentration of 50 mM HFBA to stabilize TETA.[6]

LC-MS Conditions:

- Column: Cyano column[6][7][8][9][10]
- Mobile Phase: Isocratic elution with 15% acetonitrile and 85% water containing 0.1% HFBA. [6][7][8][9][10]
- Flow Rate: Not specified in the provided context.
- Detection: Mass spectrometry with selected-ion monitoring (SIM).
- · Monitored m/z values:

Internal Standard (N1-acetylspermine): [M+H]+ = 245[6][7][8]

Workflow Diagram:





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LC-MS workflow for TETA and metabolite analysis.

HPLC Method for Triethylenetetramine in Human Plasma

This high-performance liquid chromatography (HPLC) method with fluorescence detection is suitable for quantifying TETA in human plasma.[4]

Sample Preparation and Derivatization:

- Pass the plasma sample through a solid-phase cation exchange resin to isolate the TETAcopper chelate.
- Elute free TETA from the resin.
- Convert the eluted TETA into its fluorescamine derivative. This reaction should be performed
 in the presence of ethylenediaminetetraacetic acid (EDTA) to mask interfering metal ions.[4]

HPLC Conditions:

- Column: Nucleosil 5-CN (nitrile) column.[4]
- Elution: Isocratic.
- Detection: Fluorescence detector.

Biological Signaling Pathways Copper Chelation and Wilson's Disease

Wilson's disease is an autosomal recessive disorder caused by mutations in the ATP7B gene, which encodes a copper-transporting P-type ATPase.[11][12][13] This leads to impaired biliary



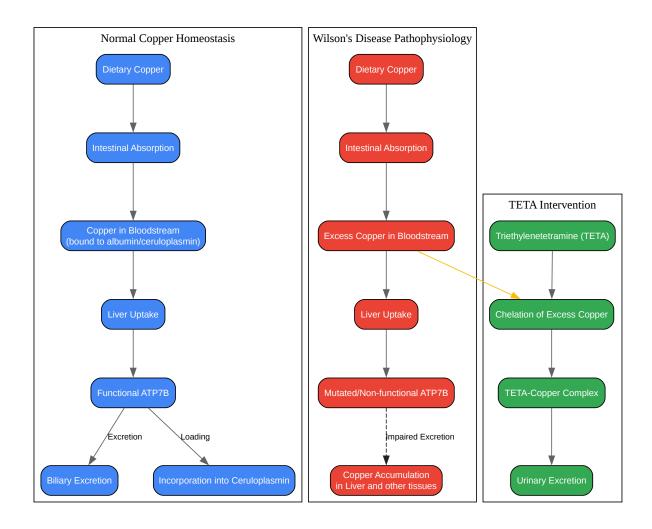




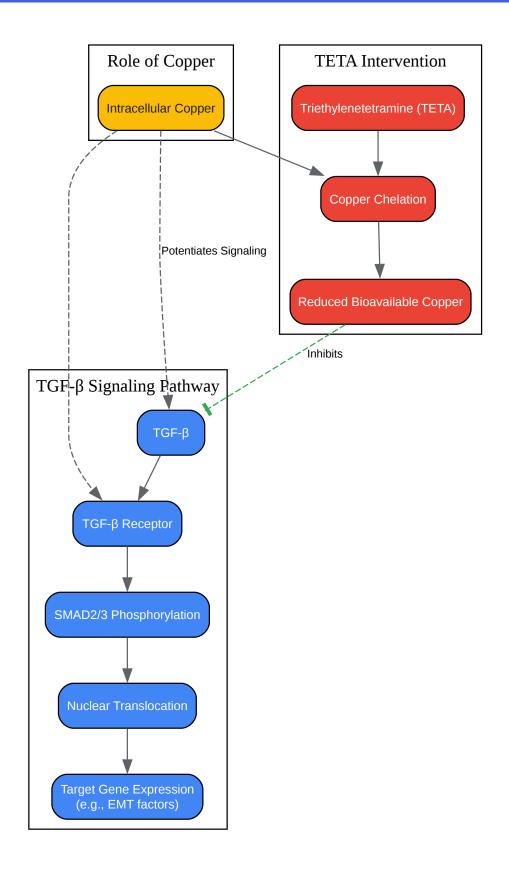
excretion of copper and its subsequent accumulation in the liver, brain, and other tissues.[12] [14] **Triethylenetetramine** acts as a chelating agent, binding to excess copper in the body to form a stable complex that is then excreted in the urine.[14] This process helps to reduce copper toxicity.[14]

The mechanism of copper transport and the impact of TETA can be visualized as follows:









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